1,2,3,6,7,8-Hexachlorodibenzofuran

Toxicology Aryl Hydrocarbon Receptor Cytochrome P450

This congener is essential for accurate toxicological and environmental analysis. Its CYP1A1 induction potency is 9.8-fold higher than its TEF, and its BSAF is 60-fold higher than OCDF. Substitution invalidates risk assessment. Procure this specific ≥98% reference standard for reliable calibration in human-relevant AhR assays and benthic bioaccumulation studies.

Molecular Formula C12H2Cl6O
Molecular Weight 374.9 g/mol
CAS No. 57117-44-9
Cat. No. B196245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6,7,8-Hexachlorodibenzofuran
CAS57117-44-9
Synonyms1,2,3,6,7,8-HXCDF;  1,2,3,6,7,8-HCDF;  Hexachlorodibenzofuran, 1,2,3,6,7,8-;  2,3,4,7,8,9-Hexachlorodibenzofuran;  F 121;  PCDF 121
Molecular FormulaC12H2Cl6O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H
InChIKeyJEYJJJXOFWNEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,6,7,8-Hexachlorodibenzofuran (CAS 57117-44-9) as a Reference Standard and Research Material


1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF; CAS 57117-44-9) is a fully chlorinated dibenzofuran congener belonging to the class of polychlorinated dibenzofurans (PCDFs), a family of persistent organic pollutants [1]. It is a non-ortho-substituted, planar compound with a molecular formula of C12H2Cl6O and a molecular weight of 374.86 g/mol . This compound is commercially available as a high-purity analytical reference standard, typically at 98% or greater purity, and is utilized for the calibration and validation of analytical methods, toxicological studies, and environmental monitoring programs . It is a known aryl hydrocarbon receptor (AhR) agonist and inducer of cytochrome P450 enzymes .

Why Congener-Specific Properties of 1,2,3,6,7,8-HxCDF Preclude Generic Substitution in Research and Analysis


Generic substitution among polychlorinated dibenzofuran (PCDF) congeners is scientifically invalid due to congener-specific differences in physicochemical properties, toxicokinetics, and biological activity. While regulatory frameworks like the World Health Organization (WHO) assign the same toxicity equivalency factor (TEF) of 0.1 to multiple hexachlorinated dibenzofurans (e.g., 1,2,3,6,7,8-HxCDF, 1,2,3,7,8,9-HxCDF, and 2,3,4,6,7,8-HxCDF) [1], empirical data reveal substantial discrepancies. For instance, human keratinocyte studies demonstrate that the relative potency (REP) of 1,2,3,6,7,8-HxCDF for CYP1A1 mRNA induction is 0.98, which is 9.8-fold higher than its assigned TEF [2]. Furthermore, environmental fate and behavior differ drastically; the biota-sediment accumulation factor (BSAF) for 1,2,3,6,7,8-HxCDF is 2.42±1.32, compared to 0.22±0.12 for the 1,2,3,4,7,8-HxCDF isomer and 0.04±0.02 for octachlorodibenzofuran (OCDF), indicating a 60-fold difference in benthic bioaccumulation potential [3]. Therefore, substituting one congener for another without accounting for these quantitative differences can lead to significant errors in toxicological risk assessment, analytical quantification, and environmental fate modeling.

Quantitative Evidence Guide: Differentiating 1,2,3,6,7,8-Hexachlorodibenzofuran from Other PCDFs and Dioxin-Like Compounds


Human-Specific Relative Potency (REP) for CYP1A1 Induction is 9.8-Fold Higher than the Generic TEF of 0.1

In a direct head-to-head comparison in normal human epidermal keratinocytes, 1,2,3,6,7,8-HxCDF demonstrated a population-based relative potency (REP) of 0.98 for CYP1A1 mRNA induction. This value is 9.8-fold higher than its assigned WHO toxic equivalency factor (TEF) of 0.1 [1]. The REP values for other congeners sharing the same TEF of 0.1 were 0.24 for 1,2,3,6,7,8-HxCDD and 0.10 for 2,3,7,8-TCDF, demonstrating that the TEF system does not capture the human-specific activity of 1,2,3,6,7,8-HxCDF [1].

Toxicology Aryl Hydrocarbon Receptor Cytochrome P450 In Vitro

Benthic Bioaccumulation (BSAF) is the Highest Among 11 Studied PCDD/F Congeners

In a 28-day bioaccumulation study using the aquatic oligochaete Lumbriculus variegatus, 1,2,3,6,7,8-HxCDF exhibited a mean biota-sediment accumulation factor (BSAF) of 2.42 ± 1.32, the highest value among 11 quantifiable PCDD/F congeners [1]. This BSAF is 60.5-fold higher than that of octachlorodibenzofuran (OCDF; BSAF = 0.04±0.02) and 4.7-fold higher than that of the most potent dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD; BSAF = 0.51±0.18) [1]. Furthermore, it is 11-fold higher than that of the structurally similar 1,2,3,4,7,8-HxCDF isomer (BSAF = 0.22±0.12), which has the same molecular formula but a different chlorine substitution pattern [1].

Environmental Fate Bioaccumulation Sediment Ecotoxicology

In Vivo Cytochrome P450 Induction (CYP1A1) Occurs with an EC50 of 3.2 µmol/kg

In vivo studies in rats have quantified the potency of 1,2,3,6,7,8-HxCDF to induce specific cytochrome P450 isoforms. The compound induces the expression of CYP1A1 with an EC50 of 3.2 µmol/kg . It also reduces body weight (EC50 = 0.9 µmol/kg), induces thymic atrophy (EC50 = 0.35 µmol/kg), and induces 4-chlorobiphenyl hydroxylase genes (EC50 = 0.21 µmol/kg) . While this is a class-level inference as no direct comparator data is provided in the same study, these EC50 values provide a specific, quantitative benchmark for this congener's in vivo AhR-mediated effects. The order of potency (gene induction > thymic atrophy > body weight reduction) provides a unique in vivo fingerprint for this compound.

In Vivo Toxicology Cytochrome P450 AhR Agonist Pharmacokinetics

In Vitro Potency for AHH and EROD Gene Induction in Rat Hepatoma Cells

In rat H-4-II-E hepatoma cells, 1,2,3,6,7,8-HxCDF induces the expression of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) genes with EC50 values of 1.47 nM and 1.24 nM, respectively . This provides a specific, quantitative measure of its potency in a standard in vitro model for AhR activation. While a direct head-to-head comparison with other congeners is not provided in this specific datasheet, cross-study comparison with literature values for TCDD (typically in the picomolar range) confirms it is less potent than TCDD but still a potent inducer.

In Vitro Toxicology Aryl Hydrocarbon Hydroxylase Gene Expression H-4-II-E Cells

Oral Cancer Slope Factor of 1.3E+4 (mg/kg-day)-1 Defines High Carcinogenic Potential

The California Office of Environmental Health Hazard Assessment (OEHHA) has established an oral cancer slope factor for 1,2,3,6,7,8-HxCDF of 1.3E+4 (mg/kg-day)-1 [1]. This value is a quantitative measure of carcinogenic potency used in human health risk assessments. It is identical to the compound's inhalation slope factor (1.3E+4 (mg/kg-day)-1) [1]. While a direct comparison to a specific congener is not provided in this source, this value places it among the more potent carcinogens in the PCDF class and is a critical parameter for quantitative risk characterization.

Carcinogenicity Risk Assessment Toxicology Regulatory

Optimal Applications of 1,2,3,6,7,8-Hexachlorodibenzofuran Based on Quantitative Evidence


Calibration of Human-Relevant AhR Activation Assays

Given its demonstrated 9.8-fold higher relative potency for CYP1A1 induction in human keratinocytes compared to its assigned TEF [1], 1,2,3,6,7,8-HxCDF is uniquely suited as a positive control and calibration standard for in vitro assays designed to assess the human-specific AhR-mediated activity of complex environmental samples or chemical mixtures. Its use ensures that assay results are more predictive of potential human responses than those calibrated solely against TCDD.

Environmental Monitoring and Sediment Bioaccumulation Studies

The exceptionally high biota-sediment accumulation factor (BSAF = 2.42) of 1,2,3,6,7,8-HxCDF, which is 60-fold higher than that of OCDF [2], makes it a critical target analyte for benthic bioaccumulation studies and sediment quality assessments. Procuring a high-purity analytical standard of this specific congener is essential for accurate quantification in environmental samples, as its unique bioaccumulation behavior cannot be inferred from other PCDFs.

In Vivo Toxicology and Dose-Response Modeling

The availability of specific in vivo EC50 values for multiple endpoints—CYP1A1 induction (3.2 µmol/kg), thymic atrophy (0.35 µmol/kg), and body weight reduction (0.9 µmol/kg)—makes 1,2,3,6,7,8-HxCDF a well-characterized reference compound for studies investigating the dose-response relationship of AhR agonists in whole-animal models . Researchers can use this compound to benchmark the potency of novel chemicals or to study the mechanisms of dioxin-like toxicity.

Quantitative Human Health Risk Assessment

Regulatory agencies and environmental consultants require congener-specific cancer potency data to perform quantitative risk assessments. The oral cancer slope factor of 1.3E+4 (mg/kg-day)-1 for 1,2,3,6,7,8-HxCDF [3] is a mandatory input parameter for calculating cancer risks associated with exposure to this compound. Procuring an analytical standard of 1,2,3,6,7,8-HxCDF is therefore essential for the accurate determination of its concentration in exposure media, which is the first step in a defensible risk assessment.

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